molecular formula C15H16N4O2S2 B13357254 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357254
M. Wt: 348.4 g/mol
InChI Key: HHJYFRDMXAJVQK-FNORWQNLSA-N
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Description

6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to form the triazolothiadiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the vinyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular pathways can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Dimethoxyphenyl derivatives: Compounds with similar aromatic ring structures but different functional groups.

Uniqueness

6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the vinyl and methylsulfanyl groups, along with the triazolothiadiazole core, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N4O2S2/c1-20-11-6-4-10(8-12(11)21-2)5-7-14-18-19-13(9-22-3)16-17-15(19)23-14/h4-8H,9H2,1-3H3/b7-5+

InChI Key

HHJYFRDMXAJVQK-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CSC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)CSC)OC

Origin of Product

United States

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